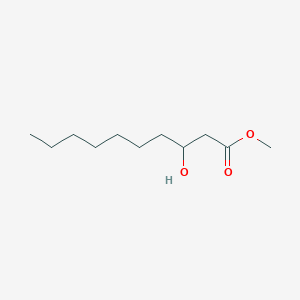

Methyl 3-hydroxydecanoate

説明

Contextualization within Advanced Lipid Chemistry and Ester Research

In the realm of lipid chemistry, Methyl 3-hydroxydecanoate (B1257068) is classified as a hydroxy fatty acid methyl ester (FAME), a subgroup of fatty acid esters. larodan.comchemicalbook.com Its structure makes it a valuable chiral synthon—a building block used in the stereoselective synthesis of more complex molecules. ethz.ch

A notable application of this is in the synthesis of bioactive glycolipids. For instance, research has detailed the use of (R)-Methyl 3-hydroxydecanoate in the creation of di-rhamno-di-lipids. nih.gov This process involves the glycosylation of the hydroxy ester, demonstrating its utility as a precursor for constructing larger, biologically relevant lipid structures. nih.gov Furthermore, its identity as a fatty acid ester places it within the general category of compounds that constitute biodiesel. chemicalbook.com Researchers have also synthetically modified it to contain azide (B81097) and alkyne groups for use in "click" chemistry, a method for efficiently joining molecules, thereby expanding its utility in creating novel triacylglycerols and other advanced materials. researchgate.net

Significance in Biochemical and Microbial Systems Studies

Methyl 3-hydroxydecanoate is particularly significant in the study of microbial biochemistry, primarily due to its role as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs). glpbio.comugr.es PHAs are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage. ethz.ch

Specifically, the 3-hydroxydecanoate unit is a major component of medium-chain-length PHAs (mcl-PHAs). ugr.es Various bacterial species have been identified to produce PHAs containing this monomer. These polymers are of significant research interest as potential environmentally friendly bioplastics. ugr.es

Table 2: Examples of Bacteria Producing PHAs with 3-Hydroxydecanoate Monomers This interactive table showcases bacterial species known to incorporate 3-hydroxydecanoate into their polyhydroxyalkanoate polymers and the corresponding carbon sources used in the studies.

| Bacterial Species | PHA Type / Co-monomers | Carbon Source(s) | Source(s) |

|---|---|---|---|

| Pseudomonas putida | mcl-PHA (with 3-hydroxyhexanoate (B1247844), 3-hydroxyoctanoate (B1259324), 3-hydroxydodecanoate) | Dodecanoate (B1226587), Fatty Acids | nih.govnih.gov |

| Pseudomonas aeruginosa | mcl-PHA (with 3-hydroxyoctanoate and other minor units) | Fructose, Decanoate (B1226879) | jmb.or.kr |

| Pseudomonas chlororaphis | mcl-PHA (with 3-hydroxyoctanoate, 3-hydroxydodecanoate) | Canola Oil, Glucose | cdnsciencepub.com |

| Delftia tsuruhatensis | mcl-PHA | Palm Oil Mill Effluent | glpbio.com |

| Comamonas testosteroni | mcl-PHA (with 3-hydroxyoctanoate as the other major monomer) | Various Vegetable Oils | sci-hub.box |

The biosynthesis of these polymers is intricately linked to the fatty acid metabolism of the bacteria. In organisms like Pseudomonas putida, the β-oxidation pathway is a key source of the 3-hydroxyacyl-CoA precursors necessary for mcl-PHA synthesis. nih.govnih.gov Genetic modification of these pathways, such as knocking out the fadA and fadB genes, has been shown to significantly alter the monomer composition of the resulting PHA, leading to polymers with a higher fraction of 3-hydroxydodecanoate alongside 3-hydroxydecanoate. nih.gov

Beyond its role in biopolymers, the (R)-enantiomer of this compound has been described as a natural antibiotic that inhibits the growth of aerobic bacteria. biosynth.com Research has also identified it as having antibacterial activity against Streptococcus faecalis AD-4. glpbio.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVACUZVNTVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334720 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62675-82-5 | |

| Record name | Methyl 3-hydroxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Methyl 3 Hydroxydecanoate

Microbial Biosynthesis Mechanisms

Microorganisms utilize several interconnected metabolic routes to synthesize the (R)-3-hydroxyacyl-CoA precursors required for the production of medium-chain-length PHAs (mcl-PHAs). The specific pathway that dominates depends on the bacterial species and, crucially, the available carbon source. mdpi.comnih.govnih.govencyclopedia.pub The primary routes involved are the de novo fatty acid biosynthesis pathway, the fatty acid β-oxidation pathway, and chain elongation reactions. mdpi.comasm.orgencyclopedia.pub

De Novo Fatty Acid Biosynthesis Pathways

When microorganisms are grown on carbon sources unrelated to fatty acids, such as sugars (e.g., glucose, gluconate) or simple organic acids (e.g., acetate), the de novo fatty acid synthesis pathway is the main route for generating PHA precursors. psu.eduasm.orgnih.gov This pathway primarily produces (R)-3-hydroxyacyl-acyl carrier protein (ACP) intermediates. nih.govresearchgate.net For these intermediates to be channeled into PHA synthesis, they must be converted into their corresponding CoA thioesters. This critical conversion is catalyzed by the enzyme (R)-3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene. nih.govnih.govasm.org The PhaG enzyme directly links fatty acid de novo synthesis with PHA biosynthesis by transferring the (R)-3-hydroxyacyl moiety from ACP to CoA, forming the (R)-3-hydroxyacyl-CoA substrate required by the PHA synthase enzyme. asm.orgoup.comnih.gov In many Pseudomonas species, when grown on gluconate, this pathway leads to the production of mcl-PHAs where 3-hydroxydecanoate (B1257068) is often the predominant monomer. asm.orgnih.govnih.gov

Fatty Acid β-Oxidation Pathway Contributions

The fatty acid β-oxidation pathway is the primary metabolic route for mcl-PHA precursor synthesis when bacteria are cultivated on fatty acids (alkanoic acids) as the carbon source. nih.govasm.orgpnas.org This catabolic pathway breaks down fatty acids by sequentially cleaving two-carbon units in the form of acetyl-CoA. nih.govresearchgate.net Several intermediates of this cycle can be channeled into PHA synthesis. pnas.orgcsic.es The composition of the resulting PHA is directly related to the chain length of the fatty acid substrate provided, typically consisting of monomers that are shorter than the substrate by an even number of carbons (2n, where n ≥ 0). asm.orgpnas.org For instance, growth of Pseudomonas oleovorans on dodecanoate (B1226587) (a 12-carbon fatty acid) generates a PHA polymer containing 3-hydroxydodecanoic acid, 3-hydroxydecanoic acid, 3-hydroxyoctanoic acid, and 3-hydroxyhexanoic acid. asm.org The key step for shunting intermediates from β-oxidation to PHA synthesis is the conversion of trans-2-enoyl-CoA into (R)-3-hydroxyacyl-CoA, a reaction catalyzed by (R)-specific enoyl-CoA hydratases. nih.govtaylorandfrancis.com

Chain Elongation Reactions and Intermediates

A third pathway, involving chain elongation, also contributes to the diversity of monomers in PHAs. mdpi.comasm.orgencyclopedia.pub This route utilizes precursors generated from both carbohydrate metabolism (acetyl-CoA) and fatty acid metabolism (acyl-CoA). mdpi.comencyclopedia.pub In this pathway, acetyl-CoA molecules are condensed with a 3-hydroxyacyl-CoA intermediate, effectively elongating the carbon chain by two units. asm.org This mechanism can be involved in PHA synthesis in some bacteria, such as Pseudomonas putida, during growth on specific substrates like hexanoate. asm.org The process allows for the synthesis of monomers that are longer than what would be expected from the initial breakdown of a substrate, further diversifying the composition of the final polymer.

Interplay of Metabolic Routes in Specific Microorganisms (e.g., Pseudomonas species, Escherichia coli)

The production of 3-hydroxydecanoate precursors is highly dependent on the interplay of these metabolic pathways within specific microorganisms.

Pseudomonas species: Pseudomonas putida and Pseudomonas aeruginosa are well-studied producers of mcl-PHAs. nih.govpnas.org In P. putida, both the de novo synthesis and β-oxidation pathways are active, and their relative contribution depends on the carbon source. nih.govasm.org When grown on fatty acids, β-oxidation is the dominant source of monomers. nih.gov When grown on gluconate, the phaG-mediated de novo fatty acid synthesis pathway is the primary route. asm.orgnih.gov Studies have shown that even when fatty acids are the primary carbon source, some acetyl-CoA generated from β-oxidation can be shunted towards de novo synthesis and subsequently converted to PHA monomers via PhaG. nih.gov

Escherichia coli: Wild-type E. coli does not naturally produce PHAs. However, it has become a workhorse for the recombinant production of these biopolymers. nih.govnih.govasm.org By introducing PHA synthase genes (e.g., phaC1 from P. aeruginosa), recombinant E. coli can produce mcl-PHAs. nih.gov When these strains are grown on fatty acids, particularly in mutants with a deficient β-oxidation cycle (like fadB mutants), intermediates accumulate and can be channeled into PHA synthesis. nih.govasm.org The generation of (R)-3-hydroxyacyl-CoA in these engineered strains relies on endogenous enzymes like the (R)-specific enoyl-CoA hydratase MaoC, which can convert β-oxidation intermediates into the necessary precursors for the PHA synthase. asm.org Establishing the de novo synthesis route in E. coli for mcl-PHA production has also been achieved by co-expressing the phaG transacylase gene along with a PHA synthase gene. nih.govasm.org

Table 1: Monomer Composition of mcl-PHA from Different Pathways and Microorganisms

| Microorganism | Carbon Source | Primary Pathway | Major Monomers (including 3-hydroxydecanoate) | Reference |

|---|---|---|---|---|

| Pseudomonas putida | Gluconate | De Novo Fatty Acid Synthesis | 3-hydroxydecanoate (main), 3-hydroxyoctanoate (B1259324), 3-hydroxydodecanoate | asm.org |

| Pseudomonas oleovorans | Dodecanoate | β-Oxidation | 3-hydroxydodecanoate, 3-hydroxydecanoate, 3-hydroxyoctanoate, 3-hydroxyhexanoate (B1247844) | asm.org |

| Recombinant P. fragi (with phaC1 + phaG) | Gluconate | De Novo Fatty Acid Synthesis | 3-hydroxydecanoate (60 mol%), 3-hydroxyoctanoate, 3-hydroxyhexanoate, 3-hydroxydodecanoate | asm.org |

| Recombinant E. coli (fadB mutant with phaC1) | Decanoate (B1226879) | β-Oxidation | 3-hydroxydecanoate, 3-hydroxyoctanoate, 3-hydroxyhexanoate | asm.org |

| Pseudomonas guezennei | Glucose | De Novo Fatty Acid Synthesis | 3-hydroxydecanoate (62.8 mol%), 3-hydroxyoctanoate (22 mol%) | psu.edu |

Enzymatic Regulation and Catalysis in Biosynthesis

The synthesis of (R)-3-hydroxydecanoyl-CoA is regulated and catalyzed by a suite of specific enzymes that ensure the availability and correct stereochemistry of the monomer for polymerization.

Role of Specific Enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase)

Enoyl-CoA Hydratase: This class of enzymes is critical for providing PHA precursors from the β-oxidation pathway. taylorandfrancis.comnih.govasm.org The standard β-oxidation pathway involves an enoyl-CoA hydratase (FadB in E. coli) that produces the (S)-stereoisomer of 3-hydroxyacyl-CoA, which cannot be polymerized by PHA synthase. researchgate.netpnas.org To overcome this, bacteria utilize (R)-specific enoyl-CoA hydratases, such as those encoded by phaJ and maoC genes. nih.govasm.orgnih.gov These enzymes catalyze the stereospecific hydration of trans-2-enoyl-CoA intermediates from β-oxidation directly to (R)-3-hydroxyacyl-CoA, the correct substrate for PHA synthase. nih.govtaylorandfrancis.com Several homologs of PhaJ have been identified in P. putida (PhaJ1, PhaJ4) and have been shown to be the main suppliers of monomers for mcl-PHA synthesis from fatty acids. nih.gov Similarly, MaoC has been identified as a key enoyl-CoA hydratase in recombinant E. coli for PHA production. asm.org

3-Hydroxyacyl-CoA Dehydrogenase: These enzymes are a core component of the β-oxidation cycle, catalyzing the oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. researchgate.netnih.gov While their primary role is in fatty acid degradation, the 3-ketoacyl-CoA intermediate they produce can also be a branch point for PHA synthesis. researchgate.net Specific reductases, such as 3-ketoacyl-CoA reductases (e.g., FabG), can then reduce 3-ketoacyl-CoA to the required (R)-3-hydroxyacyl-CoA monomer. researchgate.netcsic.es This provides an alternative route to bypass the stereospecificity issue of the standard hydratase in the β-oxidation pathway. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of (R)-3-Hydroxydecanoate Precursors

| Enzyme | Gene(s) | Function | Metabolic Pathway | Reference |

|---|---|---|---|---|

| (R)-3-hydroxyacyl-ACP:CoA Transacylase | phaG | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA | De Novo Fatty Acid Synthesis | nih.govnih.govasm.org |

| (R)-specific Enoyl-CoA Hydratase | phaJ, maoC | Hydrates trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA | β-Oxidation | nih.govtaylorandfrancis.comasm.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | fadB | Oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA | β-Oxidation | researchgate.netnih.gov |

| 3-Ketoacyl-CoA Reductase | fabG | Reduces 3-ketoacyl-CoA to (R)-3-hydroxyacyl-CoA | β-Oxidation / Fatty Acid Synthesis | nih.govresearchgate.netcsic.es |

| PHA Synthase | phaC (e.g., phaC1, phaC2) | Polymerizes (R)-3-hydroxyacyl-CoA into PHA | PHA Synthesis (Final Step) | nih.govnih.gov |

Precursor Conversion and Substrate Specificity

The biosynthesis of polyhydroxyalkanoates (PHAs), a class of biopolyesters that includes methyl 3-hydroxydecanoate as a monomeric unit, is heavily influenced by the available precursors and the substrate specificity of the enzymes involved, primarily PHA synthases.

In many Pseudomonas species, which are prolific PHA producers, the conversion of non-related carbon sources like glucose or glycerol (B35011) into medium-chain-length (mcl)-PHAs proceeds through the de novo fatty acid biosynthesis pathway. psu.edud-nb.info Acetyl-CoA serves as the fundamental building block, which is converted to malonyl-CoA and subsequently elongated in two-carbon increments. psu.edu An essential enzymatic step is the transfer of the (R)-3-hydroxyacyl moiety from an acyl carrier protein (ACP) to coenzyme A (CoA), forming (R)-3-hydroxyacyl-CoA, the direct substrate for PHA synthase. psu.edu The transacylase PhaG plays a crucial role in this conversion, with studies on Pseudomonas putida indicating its strong preference for providing 3-hydroxydecanoyl-CoA, which in turn influences the final monomer composition of the resulting PHA. nih.gov

The substrate specificity of PHA synthases (PhaCs) is a key determinant of the monomeric composition of the synthesized PHA. These enzymes are classified into different classes based on their substrate preferences. Class I PhaCs, for instance, typically polymerize short-chain-length (scl)-3-hydroxyacyl-CoAs (C3-C5), while Class II PhaCs, commonly found in Pseudomonas species, have a preference for mcl-3-hydroxyacyl-CoAs (C6-C14). nih.gov Research has shown that even within the same class, the specificity can vary. For example, PHA synthases from Aeromonas punctata and Aeromonas caviae preferentially synthesize a copolyester of 3-hydroxybutyrate (B1226725) (C4) and 3-hydroxyhexanoate (C6). nih.gov In contrast, PHA synthases from Thiocapsa pfennigii and certain Pseudomonas species exhibit a broader substrate range, incorporating both scl- and mcl-3-hydroxyacyl-CoAs. nih.gov

Studies involving the cultivation of various bacterial strains on different carbon sources have provided significant insights into precursor conversion and substrate specificity. When Pseudomonas guezennei is grown on glucose, the resulting PHA is predominantly composed of 3-hydroxydecanoate (3HD) and 3-hydroxyoctanoate (3HO). psu.edu Similarly, Comamonas testosteroni cultivated on various vegetable oils consistently produces mcl-PHAs with 3-hydroxyoctanoate and 3-hydroxydecanoate as the major constituents, indicating that the composition is not strictly dependent on the specific fatty acid profile of the oil. sci-hub.box This suggests that the fatty acids are first broken down via β-oxidation and then channeled into pathways that generate the preferred substrates for the PHA synthase.

The following table summarizes the monomer composition of PHAs produced by different bacteria from various carbon sources, highlighting the prevalence of 3-hydroxydecanoate.

| Bacterium | Carbon Source | Major Monomers | Minor Monomers |

| Pseudomonas guezennei | Glucose | 3-hydroxydecanoate (62.8 mol%), 3-hydroxyoctanoate (22 mol%) | 3-hydroxyhexanoate, 3-hydroxydodecanoate |

| Comamonas testosteroni | Vegetable Oils | 3-hydroxyoctanoate, 3-hydroxydecanoate | - |

| Pseudomonas putida KT2440 | Crude Glycerol | 3-hydroxydecanoate | 3-hydroxyoctanoate, 3-hydroxydodecanoate |

Metabolic Flux Analysis and Isotopic Labeling Studies in Biosynthesis

Metabolic flux analysis and isotopic labeling are powerful techniques used to elucidate the intricate network of biochemical pathways involved in the biosynthesis of compounds like this compound. These methods provide quantitative insights into the flow of carbon from a given substrate to the final product, revealing the contributions of different metabolic routes.

Isotopic labeling studies, often employing 13C-labeled substrates, have been instrumental in tracing the carbon atoms during PHA biosynthesis. For instance, when Pseudomonas putida is cultivated with [1-13C]decanoate, the label is predominantly found in the 3-hydroxydecanoate monomers of the resulting PHA. asm.org This confirms the direct conversion of decanoate to 3-hydroxydecanoate via the β-oxidation pathway. asm.org Further analysis using gas chromatography-mass spectrometry (GC-MS) of the 3-hydroxy fatty acid methyl esters derived from PHAs has shown that the 13C label is located within the first three carbon atoms of the monomer, which is consistent with the mechanism of β-oxidation. asm.org

Conversely, when a non-related carbon source like [1-13C]acetate is used as a co-substrate with glucose, the labeling pattern in the synthesized PHA aligns with the de novo fatty acid biosynthesis pathway. asm.org Acetate is converted to acetyl-CoA, a precursor for this pathway. asm.org These studies have also demonstrated that both β-oxidation and de novo fatty acid biosynthesis can operate simultaneously in PHA formation, for example, during growth on medium-chain-length fatty acids like hexanoate. asm.org

Metabolic flux analysis complements isotopic labeling by quantifying the rates of reactions within the metabolic network. In the context of PHA biosynthesis, this analysis can reveal how the flux of central metabolites, such as acetyl-CoA, is partitioned between competing pathways like the tricarboxylic acid (TCA) cycle and PHA synthesis. nih.govmdpi.com The availability of cofactors like CoA can significantly influence this partitioning. nih.gov For example, under nutrient-rich conditions, high levels of coenzyme A from the Krebs cycle can inhibit 3-ketothiolase, the first enzyme in the PHA synthesis pathway from acetyl-CoA, thereby directing the carbon flux towards cell growth rather than PHA accumulation. mdpi.com

Studies on Pseudomonas flava have shown that the ratio of different monomers in the synthesized PHA can be indicative of the active metabolic pathway. bioline.org.br When PHA is synthesized via the de novo fatty acid pathway from glucose, the molar ratio of 3-hydroxydecanoate (C10) to 3-hydroxyoctanoate (C8) is typically greater than 2. bioline.org.br In contrast, when PHA is produced from the β-oxidation of fatty acids, this ratio is less than 1. bioline.org.br This provides a useful heuristic for inferring the dominant metabolic route based on the polymer composition.

The table below presents findings from isotopic labeling studies, illustrating the relationship between the labeled substrate and the resulting labeled PHA monomer.

| Organism | Labeled Substrate | Primary Labeled Monomer in PHA | Implied Biosynthetic Pathway |

| Pseudomonas putida | [1-13C]decanoate | 3-hydroxydecanoate | β-oxidation |

| Pseudomonas putida | [1-13C]acetate (with glucose) | Various mcl-3-hydroxyalkanoates | De novo fatty acid biosynthesis |

| Pseudomonas putida | [1-13C]hexanoate | 3-hydroxyhexanoate and others | Simultaneous β-oxidation and de novo fatty acid biosynthesis |

Chemical Synthesis and Stereochemical Aspects of Methyl 3 Hydroxydecanoate

Synthetic Methodologies for Methyl 3-Hydroxydecanoate (B1257068)

The synthesis of methyl 3-hydroxydecanoate can be achieved through several chemical routes, each with its own advantages and applications.

Reformatsky Reaction Applications

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. This reaction typically involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. In the context of this compound synthesis, octanal (B89490) is reacted with a bromoacetate (B1195939) ester.

One optimized protocol for this reaction on a 100 mmol scale has been shown to produce this compound in a high yield of 92%. thieme-connect.com This method is noted for preventing runaway reactions and the formation of side products, making it suitable for intermediate-scale synthesis. thieme-connect.com The reaction of octanal and ethyl-2-bromoacetate via the Reformatsky reaction, followed by saponification, is a known route to produce racemic 3-hydroxydecanoic acid, which can then be esterified to the methyl ester. researchgate.net Research has also demonstrated the use of the Reformatsky reaction to synthesize a series of medium-chain-length β-hydroxy esters, including this compound, with yields ranging from 86% to 95%. thieme-connect.com

| Reactants | Scale | Yield (%) | Reference |

|---|---|---|---|

| Octanal, Methyl bromoacetate, Zinc | 100 mmol | 92 | thieme-connect.com |

| Aldehydes, Bromoacetate esters, Zinc | Not Specified | 86-95 | thieme-connect.com |

| Octanal, Ethyl-2-bromoacetate | Not Specified | Good (for subsequent acid) | researchgate.net |

Esterification and Chemoselective Transformations

Esterification is a fundamental process in the synthesis of this compound, often following the formation of the corresponding carboxylic acid. For instance, after synthesizing 3-hydroxydecanoic acid via the Reformatsky reaction, it can be converted to its methyl ester. researchgate.net

Chemoselective transformations are crucial when dealing with molecules containing multiple reactive functional groups. In the synthesis of complex molecules where this compound is an intermediate, protecting group strategies are often employed to achieve chemoselectivity. For example, in the total synthesis of certain natural products, the hydroxyl group of a β-hydroxy ester like this compound may be protected to allow for selective reactions at other sites of the molecule. cdnsciencepub.com Subsequent deprotection then reveals the desired final product.

Alternative Synthetic Routes (e.g., from oxo-esters)

An alternative and widely used approach for synthesizing β-hydroxy esters involves the reduction of β-oxo-esters (also known as β-keto-esters). The reduction of methyl 3-oxodecanoate (B1261010) is a direct route to this compound. This transformation can be achieved using various reducing agents.

A notable method involves the asymmetric hydrogenation of methyl 3-oxodecanoate. For instance, using a ruthenium catalyst with a BINAP ligand, specifically [(R)-Ru(OAc)2(BINAP)], under hydrogen pressure, can produce methyl (3R)-hydroxydecanoate with a high yield (87%) and excellent enantiomeric excess (>95%). rsc.org Similarly, using the (S)-BINAP ligand results in the (S)-enantiomer. nih.gov This highlights the power of catalytic asymmetric reduction in accessing specific stereoisomers of this compound.

| Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| [(R)-Ru(OAc)2(BINAP)], H2 | (R)-Methyl 3-hydroxydecanoate | 87 | >95 | rsc.org |

| (R)-BINAP/Ru complex | (R)-Methyl 3-hydroxydecanoate | 59 | Not Specified | nih.gov |

| (S)-BINAP/Ru complex | (S)-Methyl 3-hydroxydecanoate | Not Specified | Not Specified | nih.gov |

Asymmetric Synthesis and Chiral Resolution

The stereochemistry of the hydroxyl group at the C3 position is often critical for the biological activity of molecules derived from this compound. Therefore, methods for asymmetric synthesis and chiral resolution are of great importance.

Biocatalytic Approaches (e.g., Yeast-Mediated Reductions)

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for asymmetric synthesis. Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is a commonly used biocatalyst for the reduction of keto-esters.

The reduction of ethyl 3-oxooctanoate using baker's yeast has been reported to produce methyl (R)-3-hydroxydecanoate with 99% optical purity. cdnsciencepub.com This demonstrates the high stereoselectivity that can be achieved with yeast-mediated reductions. Other microorganisms, such as Geotrichum candidum, have also been investigated for the stereoselective reduction of aliphatic β-ketoesters, leading to the preparation of optically pure (R)-ethyl 3-hydroxyesters, including the decanoate (B1226879) analogue. tandfonline.com The success of these biocatalytic reductions often depends on factors like the age of the mycelium and cultivation conditions, which can influence the stereoselectivity and yield of the desired enantiomer. tandfonline.com

Preparation of Optically Active Enantiomers (e.g., (R)-Methyl 3-hydroxydecanoate)

Besides biocatalysis, several chemical methods are available for the preparation of optically active enantiomers of this compound. As mentioned previously, the asymmetric hydrogenation of methyl 3-oxodecanoate using chiral ruthenium-BINAP catalysts is a highly effective method. rsc.orgnih.gov

Another approach involves the depolymerization of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria. These polymers are often composed of (R)-3-hydroxyalkanoic acid monomers. Acidic alcoholysis of these biopolymers can yield the corresponding (R)-methyl esters. researchgate.net For example, depolymerization of poly-(R)-3-hydroxybutyrate (PHB) is a known method to produce (R)-methyl 3-hydroxybutyrate (B1226725), and similar principles can be applied to PHAs containing longer chain monomers. orgsyn.org

The enantiomerically pure forms of this compound are valuable chiral building blocks in the total synthesis of complex natural products. nih.gov For instance, (R)-methyl 3-hydroxydecanoate has been utilized as a precursor in the enantioselective total synthesis of batzelladine F. nih.gov

| Method | Enantiomer | Key Reagent/Catalyst | Optical Purity/ee (%) | Reference |

|---|---|---|---|---|

| Yeast-mediated reduction of ethyl 3-oxooctanoate | (R) | Baker's yeast | 99 | cdnsciencepub.com |

| Asymmetric hydrogenation of methyl 3-oxodecanoate | (R) | [(R)-Ru(OAc)2(BINAP)] | >95 | rsc.org |

| Asymmetric hydrogenation of methyl 3-oxodecanoate | (R) | (R)-BINAP/Ru complex | Not Specified | nih.gov |

| Acidic alcoholysis of polyhydroxyalkanoates | (R) | Acid catalyst | High (Implied) | researchgate.net |

Enantiomeric Purity Assessment in Synthetic Processes

The determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), of this compound is a critical step in its asymmetric synthesis. Various analytical techniques are employed to quantify the ratio of the (R)- and (S)-enantiomers, ensuring the stereochemical integrity of the final product.

Common methods for assessing the enantiomeric purity include chromatographic and spectroscopic techniques. Gas chromatography (GC) using a chiral stationary phase is a frequently utilized method. For instance, the enantiomeric excess of products from the asymmetric transfer hydrogenation (ATH) of β-ketoesters to yield compounds like this compound can be determined by GC analysis on a Chirasil-Dex CB column. amazonaws.com Similarly, chiral gas chromatography was used to separate the enantiomers of 3-hydroxydecanoic acid, the parent acid of the methyl ester, allowing for the determination of its absolute configuration by comparison to an authentic (R)-enantiomer standard. d-nb.info

High-performance liquid chromatography (HPLC) is another powerful tool for enantiomeric separation. cdnsciencepub.comnih.gov The combination of HPLC with other methods like optical rotation and circular dichroism (CD) spectroscopy has been effectively used to distinguish between stereoisomers of complex molecules synthesized from methyl (R)-3-hydroxydecanoate. nih.gov

Spectroscopic methods also offer valuable insights. Optical rotation measures the rotation of plane-polarized light by a chiral sample, with the specific rotation value being indicative of the enantiomeric composition. acs.org For example, the synthesis of methyl (R)-3-hydroxydecanoate using an (R)-BINAP catalyst yielded a product with a specific rotation of [α]D22 −13.5 (c 1.0, CHCl3). acs.orgacs.org

Circular dichroism (CD) spectroscopy, particularly exciton-coupled circular dichroism (ECCD), provides a sensitive method for determining both the enantiomeric excess and the absolute configuration of chiral molecules. nih.gov This technique analyzes the differential absorption of left and right circularly polarized light. nih.govrsc.org By creating calibration curves with samples of known enantiomeric excess, the ee of unknown samples can be determined with high accuracy. nih.gov

In some chemoenzymatic synthesis approaches, the enantiomeric excess of the unreacted this compound substrate is determined to evaluate the efficiency of the kinetic resolution. For example, after enzymatic hydrolysis, the recovered substrate showed varying levels of enantiomeric purity, such as an ee(S) of 78.6% in one case. arizona.edu

| Method | Principle | Application Example | Reference |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Determination of ee for this compound produced by asymmetric transfer hydrogenation. | amazonaws.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral column. | Used to estimate the 99% optical purity of methyl (R)-3-hydroxydecanoate from baker's yeast reduction. | cdnsciencepub.com |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Characterization of synthesized methyl (R)-3-hydroxydecanoate, showing [α]D22 −13.5. | acs.orgacs.org |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. | Used in combination with HPLC and optical rotation to distinguish stereoisomers. | nih.gov |

| Exciton-Coupled Circular Dichroism (ECCD) | Analysis of CD signals arising from the interaction of chromophores. | Determination of absolute configuration and enantiomeric excess of chiral carboxylic acids. | nih.gov |

Control of Stereochemistry and Absolute Configuration Determination

Controlling the stereochemistry during the synthesis of this compound is essential for producing enantiomerically pure forms, which are valuable synthons for various natural products and pharmaceuticals. nih.gov Both chemical and biological methods have been developed to achieve high stereoselectivity. The absolute configuration of the resulting stereocenter is then confirmed using a variety of analytical methods.

Stereochemical Control:

Asymmetric Hydrogenation: One of the most effective chemical methods is the asymmetric hydrogenation of the corresponding β-ketoester, methyl 3-oxodecanoate. Chiral ruthenium-based catalysts, such as those employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, are highly effective. Using (S)-BINAP as the chiral ligand directs the reaction to produce methyl (S)-3-hydroxydecanoate, while (R)-BINAP yields the (R)-enantiomer. acs.org This strategy allows for precise control over the stereochemical outcome. acs.org

Biocatalysis: Biological systems offer excellent stereocontrol. The reduction of ethyl 3-oxodecanoate using baker's yeast is a classic method that yields methyl (R)-3-hydroxydecanoate with high optical purity (99%). cdnsciencepub.com Similarly, the microorganism Geotrichum candidum has been investigated for the stereoselective reduction of aliphatic β-ketoesters, producing the (R)-enantiomer. tandfonline.com In other biological approaches, engineered Pseudomonas aeruginosa strains can produce (R)-3-hydroxydecanoic acid with a purity of 95%, which can then be esterified to the methyl ester. nih.gov

Absolute Configuration Determination:

Correlation with Known Standards: The most straightforward method for determining the absolute configuration is to compare the properties of the synthesized compound with those of an authentic, commercially available, or previously characterized standard. This comparison can involve co-injection on a chiral GC or HPLC column or matching spectroscopic data, such as optical rotation. d-nb.info For instance, the enantioselective total synthesis of batzelladine F utilized commercially available enantioenriched methyl (R)-3-hydroxydecanoate. nih.govnih.gov

Spectroscopic and Spectrometric Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the absolute configuration, often after conversion of the chiral alcohol to a diastereomeric derivative (e.g., Mosher's ester). arizona.edu The specific rotation value obtained from polarimetry is a key indicator of the enantiomer produced. A negative optical rotation ([α]D22 −13.5) is characteristic of methyl (R)-3-hydroxydecanoate, while the corresponding acid of the (S)-enantiomer shows a positive rotation. acs.org Gas chromatography-mass spectrometry (GC-MS) is primarily used for identification and quantification, especially in biological samples where the product is first converted to its methyl ester for analysis. nih.govnih.gov

Exciton-Coupled Circular Dichroism (ECCD): This powerful technique can determine the absolute configuration based on the sign of the observed CD signal when the chiral molecule interacts with an achiral host. A model can be created to predict the sign of the CD signal for a given enantiomer, allowing for unambiguous assignment. nih.gov

| Method | (R)-Enantiomer Synthesis | (S)-Enantiomer Synthesis |

| Asymmetric Hydrogenation | Ru-(R)-BINAP catalyst | Ru-(S)-BINAP catalyst |

| Biocatalysis | Baker's yeast, Geotrichum candidum | - |

| Optical Rotation ([α]D22, c 1.0, CHCl3) | -13.5° (for the methyl ester) | +11.6° (for the corresponding acid) |

Analytical Research Methodologies for Methyl 3 Hydroxydecanoate

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org When analyzing Methyl 3-hydroxydecanoate (B1257068), the IR spectrum displays characteristic absorption bands that confirm its key structural features. A strong absorption band is typically observed in the region of 1740-1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. figshare.comcdnsciencepub.com Another significant band appears as a broad peak around 3436 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. acs.org Other signals between 1400 and 600 cm⁻¹ can be assigned to C-O, C-H, and C-C vibrations. acs.org

| Absorption Band (cm⁻¹) | Functional Group | Vibration Type |

| ~3436 | Hydroxyl (-OH) | O-H Stretch |

| ~2927 | Alkyl (C-H) | C-H Stretch |

| ~1716 | Carbonyl (C=O) | C=O Stretch |

| ~1265 | Ester (C-O) | C-O Stretch |

Table 3: Characteristic IR Absorption Bands for 3-Hydroxyalkanoates. acs.orgfigshare.com

Advanced Analytical Approaches in Metabolomics Profiling

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system, advanced analytical techniques are employed to identify and quantify compounds like 3-hydroxydecanoate. metabolomicsworkbench.org The presence of 3-hydroxydecanoate has been noted in the plasma metabolite profiles of various organisms, highlighting its role in systemic metabolism. researchgate.net

(R)-3-hydroxydecanoic acid is considered a primary metabolite, meaning it is directly involved in the normal growth, development, and reproduction of an organism. hmdb.ca Specifically, it is involved in the fatty acid biosynthesis pathway. hmdb.ca Its detection and quantification in metabolomic studies can serve as a potential biomarker for the consumption of certain foods or for tracking the status of metabolic pathways. hmdb.ca

Biological and Biomedical Research Applications of Methyl 3 Hydroxydecanoate

Microbial Interactions and Bioactivity Studies

Methyl 3-hydroxydecanoate (B1257068), a hydroxylated fatty acid methyl ester, has been a subject of investigation for its bioactivity, particularly its antibacterial properties. Research has identified its efficacy against specific bacterial strains. It is recognized as the methyl ester analog of myrmicacin, an antibacterial agent. chemicalbook.com

Studies have shown that methyl 3-hydroxydecanoate possesses antibacterial activity against Streptococcus faecalis AD-4. glpbio.comcaymanchem.com This compound is also a component of methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by bacteria such as Pseudomonas putida and Delftia tsuruhatensis. glpbio.comcaymanchem.com The related compound, (R)-3-hydroxydecanoic acid (R-3HD), has demonstrated antibacterial effects against various Gram-positive cocci, including Staphylococcus and Streptococcus. nih.gov Further research into related medium-chain-length (mcl) (R)-3-hydroxyalkanoic acids (R-3HAs) has quantified their inhibitory effects on bacteria. nih.gov For instance, (R)-3-hydroxyoctanoic acid and other similar compounds have shown minimal inhibitory concentrations against Listeria species and Staphylococcus aureus RN4220 ranging between 1 and 5 mM. nih.gov

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| This compound | Streptococcus faecalis AD-4 | Antibacterial activity | glpbio.comcaymanchem.com |

| (R)-3-hydroxydecanoic acid (Myrmicacin) | Gram-positive cocci (Staphylococcus, Streptococcus) | Antibacterial activity | nih.gov |

| (R)-3-hydroxyoctanoic acid | Listeria species, S. aureus RN4220 | Minimal Inhibitory Concentration (MIC) of 1-5 mM | nih.gov |

| (R)-3-hydroxy-8-nonenoic acid | Listeria species, S. aureus RN4220 | Minimal Inhibitory Concentration (MIC) of 1-5 mM | nih.gov |

Role as a Signaling Molecule

This compound's parent compound, 3-hydroxydecanoic acid (3-OH-C10:0), plays a critical role as a signaling molecule in plant immunity. In the model plant Arabidopsis thaliana, the S-domain-type receptor-like kinase (SD-RLK) known as LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) functions as a pattern recognition receptor (PRR). nih.govresearchgate.net This receptor specifically senses medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs), with 3-hydroxydecanoic acid being the most potent elicitor of this immune response. nih.govresearchgate.net

The interaction involves the binding of 3-OH-C10:0 to the LORE receptor, which triggers a defensive mechanism in the plant known as Pattern-Triggered Immunity (PTI). nih.govgoogle.com Research has shown that for the signaling to be activated, the LORE receptor must form a homodimer (a complex of two identical receptor molecules). nih.gov This homomerization is essential for initiating the downstream immune signaling cascade. nih.gov The structural requirements for a molecule to activate this pathway are specific; the presence of a free 3-hydroxyl group, preferably in the (R)-configuration, and a carboxyl function are critical for LORE-mediated immune sensing. nih.govresearchgate.net This signaling pathway enhances the plant's resistance to bacterial infections. nih.gov

Remarkably, this immune-sensing capability can be transferred to other plants. Studies have demonstrated that expressing the Arabidopsis thaliana LORE receptor in tomato (Solanum lycopersicum) confers the ability to sense 3-OH-C10:0. researchgate.net This transfer results in enhanced resistance against pathogens like Pseudomonas syringae and Alternaria solani. researchgate.net

Table 2: Key Components in LORE-Mediated Plant Immune Signaling

| Component | Description | Function | Reference |

|---|---|---|---|

| Elicitor | 3-Hydroxydecanoic acid (3-OH-C10:0) | A medium-chain 3-hydroxy fatty acid that acts as a microbe-associated molecular pattern (MAMP). | nih.govresearchgate.net |

| Receptor | LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) | A pattern recognition receptor (PRR) on the plant cell surface that binds to the elicitor. | nih.govresearchgate.net |

| Mechanism | Receptor Homomerization | The LORE receptor must form a dimer with itself to activate the signaling pathway. | nih.gov |

| Outcome | Pattern-Triggered Immunity (PTI) | Activation of a broad-spectrum defense response, enhancing resistance to various pathogens. | nih.govgoogle.com |

Application as a Biochemical Reagent in Life Science Research

This compound is utilized as a biochemical reagent in life science research. medchemexpress.commedchemexpress.com It serves as a standard and a molecular tool in various analytical and synthetic applications. For instance, it is used as a standard reagent for gas chromatography-mass spectrometry (GC-MS) analysis, particularly in studies involving the characterization of bacterial polymers. nih.gov

The compound is a hydroxylated fatty acid methyl ester found in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by certain bacteria. caymanchem.com Its availability as a purified chemical allows researchers to use it as a reference standard to identify and quantify its presence in these complex biopolymers. caymanchem.comnih.gov Furthermore, as an enantiomerically pure hydroxylated fatty acid methyl ester, its hydroxyl group provides a site for further chemical modification or replacement with other reactive functional groups, making it a useful building block in organic synthesis for creating more complex molecules for research purposes. szabo-scandic.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (R)-3-hydroxy-10-undecenoic acid |

| (R)-3-hydroxy-8-nonenoic acid |

| (R)-3-hydroxydecanoic acid (R-3HD) |

| (R)-3-hydroxyoctanoic acid |

| 3-hydroxydecanoic acid (3-OH-C10:0) |

| Alternaria solani |

| Arabidopsis thaliana |

| Delftia tsuruhatensis |

| LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) |

| Listeria |

| This compound |

| Myrmicacin |

| Poly(3-hydroxyalkanoate) (PHA) |

| Pseudomonas putida |

| Pseudomonas syringae |

| Solanum lycopersicum |

| Staphylococcus |

| Staphylococcus aureus RN4220 |

| Streptococcus |

Role of Methyl 3 Hydroxydecanoate in Polyhydroxyalkanoate Pha Research

Monomeric Constituent in Medium-Chain-Length Polyhydroxyalkanoates (MCL-PHAs)

Methyl 3-hydroxydecanoate (B1257068) is derived from 3-hydroxydecanoate, a primary monomeric constituent of medium-chain-length polyhydroxyalkanoates (MCL-PHAs). MCL-PHAs are a class of biopolyesters composed of (R)-3-hydroxyalkanoic acid monomers with side chains of three to eleven carbon atoms (C6 to C14). westminster.ac.ukmdpi.com These polymers are known for their elastomeric properties, including low crystallinity, a low glass transition temperature, low tensile strength, and high elongation at break, which makes them suitable for applications requiring flexibility. westminster.ac.uk

The composition of MCL-PHAs is highly diverse and is significantly influenced by the microbial strain and the carbon substrate used during fermentation. nih.govcsbe-scgab.ca Pseudomonas species, in particular Pseudomonas putida, are well-known producers of MCL-PHAs. researchgate.netnih.gov When these bacteria are cultured on various carbon sources, they synthesize PHAs with different monomer compositions.

Influence of Carbon Substrate on Monomer Composition:

The choice of carbon source directly impacts the incorporation of 3-hydroxydecanoate into the PHA polymer chain.

Carbohydrates and Volatile Fatty Acids: When Pseudomonas putida LS46 is grown on carbohydrates or volatile fatty acids shorter than hexanoic acid, 3-hydroxydecanoate (C10) is the predominant monomer. frontiersin.org

Medium-Chain-Length Fatty Acids: For substrates ranging from hexanoic acid to nonanoic acid, the resulting dominant monomer in the PHA typically has the same chain length as the substrate. frontiersin.org However, even-numbered fatty acids from C8 to C18 are preferentially incorporated as 3-hydroxyoctanoate (B1259324) (C8) and 3-hydroxydecanoate (C10) monomers. frontiersin.org

Structurally Unrelated Substrates: Sugars, volatile fatty acids, and glycerol (B35011) are converted to acetyl-CoA and then into MCL-PHA through the de novo fatty acid biosynthesis pathway, often resulting in a mix of monomers where 3-hydroxydecanoate is a significant component. researchgate.net

The proportion of 3-hydroxydecanoate in the polymer chain, alongside other monomers like 3-hydroxyoctanoate, plays a crucial role in determining the material properties of the MCL-PHA. For instance, MCL-PHA homopolymers like poly(3-hydroxydecanoate) exhibit higher crystallinity and melting points (around 70-82 °C) compared to copolymers. researchgate.net The manipulation of monomer composition allows for the tailoring of the physical and mechanical properties of MCL-PHAs for specific applications. nih.gov

Table 1: Monomer Composition of MCL-PHAs from Various Carbon Substrates

| Carbon Substrate | Producing Microorganism | Dominant Monomer(s) | Reference |

| Carbohydrates | Pseudomonas putida LS46 | 3-Hydroxydecanoate (C10) | frontiersin.org |

| Octanoic Acid | Pseudomonas putida LS46 | 3-Hydroxyoctanoate (C8) | frontiersin.org |

| Decanoic Acid | Pseudomonas putida | 3-Hydroxydecanoate (C10) | nih.gov |

| Gluconate | Recombinant Escherichia coli | 3-Hydroxydecanoate | nih.gov |

| Crude Glycerol | Pseudomonas sp. ASC2 | 3-Hydroxyoctanoate (93 mol%), 3-Hydroxy-5-cis-dodecanoate (7 mol%) | nih.gov |

Metabolic Engineering Strategies for Enhanced PHA Production

To improve the economic viability of MCL-PHA production, significant research has focused on the metabolic engineering of microorganisms to enhance polymer yield and control monomer composition.

Genetic Modifications in Microbial Expression Systems (e.g., Pseudomonas putida, Escherichia coli)

Genetic modifications in bacteria like Pseudomonas putida and Escherichia coli have been instrumental in increasing the production of PHAs containing 3-hydroxydecanoate. Key strategies include:

Inactivation of Competing Pathways: In P. putida, inactivating the glucose dehydrogenase gene (gcd) has been shown to increase MCL-PHA production by twofold by limiting the metabolic flux towards byproducts like gluconate.

Enhancing Precursor Supply: Overexpression of genes involved in the PHA biosynthesis pathway can channel more carbon towards polymer production.

Host System Engineering: E. coli has been engineered to produce MCL-PHAs from gluconate by introducing the necessary PHA polymerase genes. In such recombinant strains, 3-hydroxydecanoate is often the predominant monomer. nih.gov

Substrate Utilization and Precursor Channeling for PHA Synthesis

The efficient conversion of substrates into PHA is crucial for cost-effective production. The metabolic pathways involved depend on the nature of the carbon source.

Structurally Related Substrates: Fatty acids are metabolized via the β-oxidation pathway, which directly provides precursors for MCL-PHA synthesis. The monomer composition of the resulting polymer often reflects the chain length of the fatty acid substrate. nih.gov

Structurally Unrelated Substrates: Carbon sources like glucose are processed through glycolysis and the de novo fatty acid synthesis pathway to generate the hydroxyacyl-CoA precursors for PHA synthesis. researchgate.netecobiomaterial.com In these cases, 3-hydroxydecanoate is often a major component of the resulting MCL-PHA. frontiersin.org

Post-Synthesis Modification and Degradation of PHA Copolymers

The properties of PHAs containing 3-hydroxydecanoate can be further tailored through post-synthesis modifications. These modifications can introduce new functionalities to the polymer backbone. For instance, the presence of unsaturated monomers provides sites for chemical modifications.

The degradation of these copolymers is a key feature that makes them environmentally friendly. The rate of biodegradation can be influenced by the monomer composition. Generally, copolymers degrade faster than homopolymers. The degradation is carried out by microorganisms that secrete PHA depolymerases, which break down the polymer into its constituent monomers, serving as a carbon and energy source for the microbes.

Application of PHA-Derived 3-Hydroxyalkanoate Methyl Esters as Biofuels

A novel and promising application for PHAs is their conversion into biofuels. Through acid-catalyzed hydrolysis and esterification, MCL-PHAs can be converted into their corresponding (R)-3-hydroxyalkanoate methyl esters (3HAMEs), including methyl 3-hydroxydecanoate. researchgate.net

These 3HAMEs have shown potential as biofuels with favorable combustion properties. Research has demonstrated that 3HAMEs have a combustion heat of 30 KJ/g. researchgate.net The addition of 10% 3HAME to ethanol (B145695) can enhance its combustion heat from 27 KJ/g to 35 KJ/g. researchgate.net This suggests that PHA-derived methyl esters can be used as fuel additives to improve the performance of existing biofuels. researchgate.net The production of biofuels from microbial PHAs presents a sustainable alternative to fossil fuels and a value-added application for these versatile biopolymers. researchgate.net

Table 2: Combustion Heats of Biofuels and Blends

| Fuel | Combustion Heat (KJ/g) | Reference |

| Ethanol | 27 | researchgate.net |

| 3HAME | 30 | researchgate.net |

| Ethanol with 10% 3HAME | 35 | researchgate.net |

Enzymatic Transformations and Biocatalysis Involving Methyl 3 Hydroxydecanoate

Enzymes Involved in Fatty Acid Hydroxylation and Oxidation

The introduction of a hydroxyl group at the C-3 position of decanoic acid and the subsequent metabolism of this intermediate are governed by several key classes of enzymes. These enzymes are central to both the biosynthesis of polyhydroxyalkanoates (PHAs) and the fatty acid β-oxidation cycle.

(R)-specific enoyl-CoA hydratases (PhaJ) are crucial enzymes that link the β-oxidation pathway with PHA biosynthesis. researchgate.net They catalyze the hydration of a trans-2-enoyl-CoA intermediate to form an (R)-3-hydroxyacyl-CoA, which is a direct precursor for PHA synthesis. nih.govresearchgate.net Specifically, the enzyme PhaJ4, identified in Pseudomonas aeruginosa, is principally involved in the production of (R)-3-hydroxydecanoyl-CoA from trans-2-decenoyl-CoA. researchgate.netnih.gov Kinetic analyses of PhaJ4 from P. aeruginosa (PhaJ4(Pa)) have shown that it exhibits consistent maximum reaction rates (Vmax) regardless of the substrate's chain length, making it an efficient catalyst for medium-chain-length monomers like 3-hydroxydecanoate (B1257068). nih.gov

Another key enzyme group is the 3-hydroxyacyl-CoA dehydrogenases (HAD), which catalyze the penultimate step in the β-oxidation spiral. ebi.ac.uknih.gov These NAD+-dependent enzymes reversibly convert an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. ebi.ac.uk While this reaction is part of the degradation pathway, its reversibility is fundamental in the metabolic balance of 3-hydroxy fatty acids. The metabolism of 5-hydroxydecanoate (B1195396) has been shown to proceed through the β-oxidation pathway, but the turnover rate at the L-3-hydroxyacyl-CoA dehydrogenase step for its derivative, 3,5-dihydroxydecanoyl-CoA, is significantly slower than for the physiological substrate L-3-hydroxydecanoyl-CoA. nih.gov

Other enzyme families capable of hydroxylating fatty acids include cytochrome P450 monooxygenases, lipoxygenases, and hydratases. researchgate.netnih.gov P450s, for instance, can introduce hydroxyl groups at various positions on the fatty acid chain, including terminal (ω) and sub-terminal (ω-1, ω-2) positions, through the insertion of an oxygen atom from O2. researchgate.netmdpi.com While direct hydroxylation at the C-3 position by these enzymes is less common than terminal hydroxylation, they represent a broad class of biocatalysts for fatty acid functionalization. researchgate.net

Table 1: Key Enzymes in the Metabolism and Synthesis of 3-Hydroxydecanoate

| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate | Product | Metabolic Role |

|---|---|---|---|---|---|

| (R)-specific enoyl-CoA hydratase | PhaJ4(Pa) | Pseudomonas aeruginosa | trans-2-Decenoyl-CoA | (R)-3-Hydroxydecanoyl-CoA | PHA Monomer Synthesis researchgate.netnih.gov |

| L-3-hydroxyacyl-CoA dehydrogenase | HAD | Human heart, Bovine liver | L-3-Hydroxydecanoyl-CoA | 3-Ketodecanoyl-CoA | Fatty Acid β-Oxidation ebi.ac.uknih.gov |

| 3-hydroxyacyl-ACP:CoA transferase | PhaG | Pseudomonas putida | (R)-3-hydroxydecanoyl-ACP | (R)-3-hydroxydecanoyl-CoA | PHA Monomer Synthesis nih.gov |

| Cytochrome P450 Monooxygenase | CYP153A | Limnobacter sp. | Dodecanoic Acid | 12-Hydroxydodecanoic Acid | ω-Hydroxylation mdpi.com |

Multi-Enzymatic Cascade Reactions for Chemical Synthesis

Multi-enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot without isolating intermediates, represent an efficient and sustainable strategy for chemical synthesis. rug.nlresearchgate.net This approach minimizes waste, reduces processing steps, and can be used to shift unfavorable reaction equilibria toward the desired product. rug.nlmdpi.com

The synthesis of functionalized fatty acids from simple precursors like methyl decanoate (B1226879) can be achieved through such cascades. For instance, a multi-enzyme cascade has been designed to convert methyl decanoate into valuable chiral alcohols. researchgate.net In one reported system, the cascade is initiated by a peroxygenase mutant (AaeUPO−Fett) that hydroxylates methyl decanoate. researchgate.net The resulting hydroxy fatty acid ester can then be further transformed by other enzymes in the cascade. For example, a lipase (B570770) (such as CalB) could be used for hydrolysis or transesterification, and an alcohol dehydrogenase could be employed for the reduction of any resulting oxo acids to prevent overoxidation. researchgate.net

These cascades are designed to be self-sufficient, often incorporating cofactor regeneration systems. mdpi.commdpi.com For example, an alcohol dehydrogenase step that requires NADH can be paired with a formate (B1220265) dehydrogenase that regenerates NADH from NAD+ using formate as a cheap cosubstrate. mdpi.com The design of these in vitro pathways allows for precise control over reaction conditions and can overcome the limitations of cellular metabolism, making them powerful tools for green chemistry. rug.nlmdpi.com The advantages of one-pot cascade reactions include improved reaction rates, higher yields, and the ability to handle unstable or toxic intermediates by keeping their concentrations low. researchgate.net

Biocatalytic Synthesis of Functionalized Fatty Acid Derivatives

Methyl 3-hydroxydecanoate and its parent acid are valuable precursors for the biocatalytic synthesis of more complex and high-value molecules, most notably polyhydroxyalkanoates (PHAs) and rhamnolipids.

Polyhydroxyalkanoates (PHAs): (R)-3-hydroxydecanoic acid is a primary monomer for the production of medium-chain-length PHAs (mcl-PHAs). nih.gov The final and key enzymatic step in PHA biosynthesis is the polymerization of (R)-3-hydroxyacyl-CoA monomers, which is catalyzed by PHA synthase (PhaC). researchgate.netchemsrc.com In organisms like Pseudomonas putida, fatty acids are processed through the β-oxidation cycle to generate these (R)-3-hydroxyacyl-CoA intermediates, which are then directed towards polymerization by PhaC1 synthase. researchgate.netnih.gov By engineering the metabolic pathways of bacteria, such as knocking out key genes in the β-oxidation cycle, it is possible to control the monomer composition of the resulting polymer. For example, a mutant strain of P. putida (KTQQ20) with inhibited β-oxidation activity was able to produce a homopolymer of poly-3-hydroxydecanoate (PHD) when fed with decanoic acid. nih.gov

Rhamnolipids: (R)-3-hydroxydecanoic acid is the foundational lipid moiety of rhamnolipids, a class of potent biosurfactants with applications in agriculture and cosmetics. frontiersin.org The biosynthesis of rhamnolipids involves the formation of a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) dimer, followed by glycosylation with one or two rhamnose sugar units. This process is catalyzed by rhamnosyltransferases. The synthesis of the HAA precursor itself is a key biocatalytic step. Rhamnolipids are of significant interest as they can stimulate the natural immune systems of crops, offering a potential substitute for conventional pesticides. frontiersin.org Biocatalytic routes provide direct access to the specific (R)-enantiomer required for these biologically active molecules. frontiersin.org

Beyond these major derivatives, enzymatic methods are being explored for creating other functionalized molecules. Carboxylic acid reductases (CARs), for example, can be used for the selective formation of amide bonds. nih.gov This enzymatic approach could potentially be applied to 3-hydroxydecanoic acid to synthesize N-acyl amides and other surfactants, offering a highly selective alternative to lipase-catalyzed reactions that often produce ester by-products. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (E)-2-methyl-6-methylen-2,7-octadien-1-ol |

| (R)-3-hydroxydecanoyl-ACP |

| (R)-3-hydroxydecanoyl-CoA |

| (R)-3-hydroxyoctanoyl CoA |

| 3-(3-hydroxyalkanoyloxy)alkanoic acid |

| 3,5-dihydroxydecanoyl-CoA |

| 3-hydroxyacyl-CoA |

| 3-hydroxydecanoate |

| 3-hydroxydecanoic acid |

| 3-ketodecanoyl-CoA |

| 5-hydroxydecanoate |

| Acetaldehyde |

| Decanoic acid |

| Formate |

| L-3-hydroxyacyl-CoA |

| L-3-hydroxydecanoyl-CoA |

| This compound |

| Methyl decanoate |

| NADH |

| NAD+ |

| Pyruvic acid |

| Rhamnose |

Research on Derivatives and Analogues of Methyl 3 Hydroxydecanoate

Synthesis and Characterization of Related 3-Hydroxy Fatty Acids and Their Esters

The synthesis of 3-hydroxy fatty acids and their esters, which are structurally related to methyl 3-hydroxydecanoate (B1257068), is accomplished through various chemical and biological methods. A common approach involves the acid-catalyzed hydrolysis and esterification of microbially produced polyhydroxyalkanoates (PHAs). researchgate.net For instance, poly-(R)-3-hydroxybutyrate (PHB) and medium-chain-length PHA (mcl-PHA) can be converted into their respective methyl esters, (R)-3-hydroxybutyrate methyl ester (3HBME) and medium-chain-length hydroxyalkanoate methyl ester (3HAME), using catalysts like sulfuric acid. researchgate.net The recovery yields for these processes have been reported as 52% for 3HBME and 65% for 3HAME, with purities of 97% and 96%, respectively. researchgate.net

Alternative synthetic routes include the ozonolysis and oxidation of precursors like methyl ricinoleate (B1264116) to prepare methyl esters of other 3-hydroxyalkanoic acids, such as 3-hydroxynonanoic acid. researchgate.net Chemical synthesis can also be achieved by refluxing triacylglycerides with hydroxylamine (B1172632) hydrochloride to produce fatty hydroxamic acids, a related class of derivatives. nih.gov The conversion efficiency in such reactions is influenced by parameters like reaction time, the choice of organic solvent, and the molar ratio of reactants. nih.gov For example, the optimal time for converting various oils to fatty hydroxamic acids was found to be 10 hours. nih.gov

The characterization of these 3-hydroxy fatty acid esters relies on a suite of analytical techniques. Gas chromatography (GC) using highly polar capillary columns is a primary method for determining fatty acid composition. nih.gov High-performance liquid chromatography (HPLC) is also employed, sometimes in conjunction with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS), which allows for the structural characterization and localization of double or triple bonds in unsaturated analogues. nih.gov Spectroscopic methods are essential for structural elucidation; these include Nuclear Magnetic Resonance ((¹H NMR)) and Fourier Transform Infrared (FTIR) spectroscopy. nih.gov

Table 1: Examples of Synthesized 3-Hydroxy Fatty Acid Methyl Esters and Their Properties

| Compound Name | CAS Number | Molecular Formula | Purity | Precursor/Method | Reference |

|---|---|---|---|---|---|

| Methyl 3-hydroxyhexanoate (B1247844) | 21188-58-9 | C₇H₁₄O₃ | >98% | Synthetic | abcam.com |

| Methyl 3-hydroxydodecanoate | 72864-23-4 | C₁₃H₂₆O₃ | >98% | Synthetic | abcam.com |

| (R)-3-hydroxybutyrate methyl ester (3HBME) | N/A | C₅H₁₀O₃ | 97% | Acid-catalyzed hydrolysis of PHB | researchgate.net |

| Medium chain length hydroxyalkanoate methyl ester (3HAME) | N/A | Variable | 96% | Acid-catalyzed hydrolysis of mcl-PHA | researchgate.net |

| β-hydroxy FAME mixture (C14 & C16) | N/A | Variable | 9.2% of total FAME | Engineered E. coli fermentation | nrel.gov |

Investigation of Lactone Derivatives (e.g., δ-lactone of 3,5-dihydroxydecanoic acid)

Lactone derivatives, particularly the δ-lactone of 3,5-dihydroxydecanoic acid, are significant natural products associated with 3-hydroxydecanoic acid metabolism. These cyclic esters are produced by various microorganisms. The fungus Cephalosporium recifei has been identified as a producer of the δ-lactone of 3,5-dihydroxydecanoic acid. cdnsciencepub.comnih.gov The structure of this compound was confirmed through mass spectrometry and its characteristic dehydration to the lactone of 5-hydroxy-2-decenoic acid. cdnsciencepub.com

Biocatalytic synthesis offers another route to these lactones. For example, optically active forms of the δ-lactone of 3,5-dihydroxydecanoic acid have been synthesized from methyl-3-oxooctanoate by utilizing baker's yeast for the reduction step. researchgate.net Furthermore, unspecific peroxygenases (UPOs) can catalyze the in-chain hydroxylation of saturated fatty acids like decanoic acid, leading to the formation of γ- and δ-lactones. acs.orgacs.org In these reactions, the enzyme hydroxylates the fatty acid at the C4 and C5 positions, which is followed by spontaneous intramolecular cyclization (lactonization) to yield the corresponding lactones. acs.org However, overoxidation to form oxo acids can be a competing reaction. acs.orgacs.org

Chemical synthesis provides more controlled access to these structures. A total synthesis of a related compound, the δ-lactone of 3,5-dihydroxy-2,4-dimethylheptanoic acid, has been achieved, which is an intermediate in the biosynthesis of the antibiotic erythromycin. arkat-usa.org General chemical strategies for synthesizing δ-lactones include intramolecular esterification, halolactonization, and Baeyer-Villiger oxidation. organic-chemistry.orgnih.gov A newer method involves a cyanide-catalyzed ring expansion of cyclic α-hydroxy-β-oxoesters, which proceeds through a retro-Dieckmann reaction followed by lactonization. organic-chemistry.org

Table 2: Methods for the Formation of δ-Lactone Derivatives

| Method | Precursor | Key Reagent/Organism | Product | Reference |

|---|---|---|---|---|

| Fungal Fermentation | N/A | Cephalosporium recifei | δ-lactone of 3,5-dihydroxydecanoic acid | cdnsciencepub.comnih.gov |

| Biocatalytic Reduction | Methyl-3-oxooctanoate | Baker's yeast | δ-lactone of 3,5-dihydroxydecanoic acid | researchgate.net |

| Enzymatic Hydroxylation | Decanoic acid | Unspecific Peroxygenase (UPO) | γ- and δ-decalactone | acs.org |

| Halolactonization | Unsaturated carboxylic acids | N-bromosuccinimide or Iodine | Halogeno-lactones | nih.gov |

| Ring Expansion | Cyclic α-hydroxy-β-oxoesters | Potassium cyanide (KCN) | δ-valerolactone derivatives | organic-chemistry.org |

Structure-Activity Relationship Studies of Analogues

Structure-activity relationship (SAR) studies investigate how the chemical structure of analogues of methyl 3-hydroxydecanoate influences their biological activity. This research is crucial for designing compounds with improved or specific therapeutic properties. drugdesign.org A significant area of this research focuses on a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.com FAHFAs exhibit a range of biological activities, including anti-diabetic and anti-inflammatory effects. mdpi.comnih.gov

The biological function of FAHFAs is highly dependent on their specific structure, including the chain lengths of the fatty acid and the hydroxy fatty acid, the position of the ester linkage, and the presence of unsaturation. mdpi.comoup.com For example, studies on various isomers of FAHFA families have shown distinct biological activities. nih.gov Some isomers are potent in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) and activating G protein-coupled receptor 40, while others are more effective in exerting anti-inflammatory effects in immune cells. nih.gov Specifically, FAHFAs with unsaturated acyl chains and branching further from the carboxylate head group are more likely to enhance GSIS, whereas those with lower branching tend to have stronger anti-inflammatory properties. nih.gov

The stereochemistry of the molecule is also a critical determinant of activity. In one study, the S-stereoisomer of 9-PAHSA (palmitic acid hydroxy stearic acid) potentiated both GSIS and glucose uptake, whereas the R-stereoisomer only had anti-inflammatory effects. nih.gov This highlights that even subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in biological function. The goal of SAR analyses is to convert these observations into informative relationships that can guide the synthesis of new analogues with desired activities, such as potent and selective enzyme inhibitors or receptor antagonists. drugdesign.orgnih.gov Developing practical, high-yield synthetic methods is key to creating libraries of diverse FAHFA derivatives for comprehensive SAR studies. mdpi.com

Table 3: Summary of Structure-Activity Relationship Findings for FAHFA Analogues

| Structural Feature | Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|

| Position of Ester Branch Point | Influences potency and type of activity. Lower branching is linked to anti-inflammatory effects. | Anti-inflammatory vs. Insulin Secretion | nih.gov |

| Acyl Chain Saturation | Unsaturated acyl chains are more likely to potentiate GSIS. | Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) | nih.gov |

| Stereochemistry (R/S configuration) | Can lead to distinct biological profiles for different stereoisomers. | S-9-PAHSA enhances glucose uptake, while R-9-PAHSA does not. | nih.gov |

| Nitrogen Atom Position (in aza-analogues) | Determines the necessity for hydrogen bonding and overall activity in enzyme inhibition. | Enzyme Inhibition (e.g., Anilinoquinazolines) | drugdesign.org |

Future Research Directions for Methyl 3 Hydroxydecanoate

Exploration of Undiscovered Biological Functions and Pathways

While Methyl 3-hydroxydecanoate (B1257068) is recognized as a constituent of bacterially produced PHAs, its independent biological activities and the metabolic pathways governing its synthesis and degradation are not yet fully elucidated. A significant avenue for future research lies in uncovering these fundamental aspects.

Key Research Questions:

Does Methyl 3-hydroxydecanoate or its parent acid, 3-hydroxydecanoic acid, play a role in intercellular signaling, such as quorum sensing in microbial communities?

Are there specific enzymatic pathways in various organisms, beyond PHA synthesis, that produce or modify this compound?

Could this compound or its derivatives exhibit antimicrobial, immunomodulatory, or other bioactive properties?

Recent studies have highlighted the diverse biological activities of other hydroxy fatty acids, suggesting that this compound may also possess uncharacterized functions. Investigating its interactions with cellular receptors and its impact on gene expression could reveal novel therapeutic or biotechnological applications.

Optimization of Bioproduction and Biocatalytic Systems

The sustainable and cost-effective production of this compound is a critical prerequisite for its widespread application. Current production is primarily linked to the microbial fermentation of PHAs. Future research will focus on enhancing these biological production systems and developing novel biocatalytic methods.

Metabolic engineering of microorganisms such as Cupriavidus necator and various Pseudomonas species, which are natural PHA producers, presents a promising strategy. mdpi.com Genetic modifications aimed at redirecting carbon flux towards the synthesis of 3-hydroxydecanoate monomers can significantly increase yields. tandfonline.comnih.gov This involves the overexpression of key enzymes in the PHA biosynthetic pathway and the deletion of competing metabolic pathways. tandfonline.comnih.gov

Furthermore, the development of cell-free biocatalytic systems using purified enzymes could offer a more controlled and efficient production route. This approach would bypass the complexities of cellular metabolism and could be tailored for the specific synthesis of this compound.

Table 1: Potential Strategies for Optimizing this compound Bioproduction

| Strategy | Description | Potential Advantages |

| Metabolic Engineering | Genetic modification of microbial hosts to enhance the expression of enzymes involved in 3-hydroxydecanoate synthesis and redirect metabolic pathways. | Increased yields, utilization of renewable feedstocks, and potential for copolymer synthesis. |

| Co-feeding Strategies | Supplying specific precursor substrates during microbial fermentation to promote the incorporation of 3-hydroxydecanoate monomers into PHAs. | Control over the monomer composition of the resulting polymer. |

| Cell-Free Biocatalysis | Utilizing purified enzymes in a controlled in vitro environment to synthesize this compound from specific precursors. | High purity of the final product, simplified downstream processing, and precise control over reaction conditions. |

| Synthetic Biology Approaches | Designing and constructing novel biosynthetic pathways in engineered microorganisms for the targeted production of this compound. | Potential for higher efficiency and the use of non-natural substrates. |

Development of Novel Analytical Assays for Biological Samples

Advancements in understanding the biological roles and optimizing the production of this compound are intrinsically linked to the availability of sensitive and efficient analytical methods. Current techniques for the analysis of fatty acid methyl esters, such as gas chromatography-mass spectrometry (GC-MS), provide a robust foundation. thermofisher.com However, there is a need for the development of novel assays tailored for the rapid and high-throughput detection of this compound in complex biological matrices.

Future research in this area could focus on:

High-Performance Liquid Chromatography (HPLC) methods coupled with advanced mass spectrometry detectors for enhanced sensitivity and specificity.

The development of immunoassays , such as ELISA, which would rely on the generation of specific antibodies against 3-hydroxydecanoic acid or its methyl ester.

The design of biosensors capable of real-time monitoring of this compound concentrations in bioreactors or biological samples.

These innovative analytical tools would be invaluable for metabolic flux analysis, screening engineered microbial strains, and investigating the pharmacokinetics of the compound in biological systems.

Integration into Synthetic Biology and Advanced Metabolic Engineering Applications

The convergence of synthetic biology and metabolic engineering offers exciting prospects for the tailored production and application of this compound. By designing and constructing novel biological parts, devices, and systems, it is possible to create microbial cell factories optimized for the production of specific PHA copolymers with controlled ratios of this compound and other monomers. nih.gov

This approach allows for the fine-tuning of the material properties of the resulting bioplastics, such as their flexibility, tensile strength, and degradation rate. Furthermore, synthetic biology tools can be employed to expand the substrate range of production organisms, enabling the utilization of sustainable and low-cost feedstocks. mdpi.com

The integration of this compound into advanced metabolic engineering applications could also lead to the creation of novel biomaterials with unique functionalities. For example, the hydroxyl group of the monomer could be chemically modified to attach bioactive molecules, leading to the development of functionalized bioplastics for medical applications.

Table 2: Advanced Engineering Applications for this compound

| Application Area | Description | Potential Impact |

| Customizable Bioplastics | Engineering microbial pathways to produce PHA copolymers with a precise content of 3-hydroxydecanoate monomers, thereby tailoring the material properties. | Development of biodegradable plastics with a wide range of physical characteristics for diverse applications. |

| Functionalized Biomaterials | Chemical modification of the hydroxyl group of the 3-hydroxydecanoate monomer to attach drugs, peptides, or other functional molecules. | Creation of advanced biomaterials for drug delivery, tissue engineering, and medical implants. |

| Sustainable Chemical Production | Engineering microorganisms to convert renewable feedstocks, such as lignocellulosic biomass or waste streams, into this compound. | Reduction in reliance on petrochemicals and the development of a more sustainable chemical industry. |

Q & A

Q. What analytical methods are used to confirm the purity and structural identity of Methyl 3-hydroxydecanoate in research settings?

this compound is typically characterized using thin-layer chromatography (TLC) with hexane/ethyl ether (70:30) for purity assessment (>98%) and gas chromatography (GC) for quantitative analysis. Mass spectrometry (MS) confirms molecular identity via molecular ion peaks (e.g., m/z 202 for C₁₁H₂₂O₃), while nuclear magnetic resonance (NMR) spectroscopy resolves structural details, such as the 3-hydroxy group and decanoate chain .

Q. What storage conditions are recommended to maintain the stability of this compound?

The compound should be stored at -20°C in sealed containers to prevent degradation. Exposure to moisture, heat (>25°C), or incompatible materials (e.g., strong oxidizers) must be avoided, as these conditions may alter its chemical stability .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

While not classified as hazardous, standard precautions include using personal protective equipment (PPE), ensuring adequate ventilation, and avoiding prolonged skin contact. Emergency measures for accidental exposure (e.g., eye rinsing with water) align with general laboratory safety guidelines .

Advanced Research Questions

Q. How is this compound utilized as a biomarker in diagnosing fatty acid oxidation disorders?